molecular formula C18H22N4O5S B2479488 ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE CAS No. 851129-61-8

ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2479488
CAS No.: 851129-61-8
M. Wt: 406.46
InChI Key: SXNDKSAUNNXFHV-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenoxymethyl group. This moiety is linked via a sulfanyl-acetyl bridge to a piperazine ring, which is further functionalized with an ethyl carboxylate group. Its design integrates pharmacophoric elements common in bioactive molecules, such as the oxadiazole ring (known for metabolic stability and hydrogen-bonding capacity) and the piperazine moiety (enhancing solubility and pharmacokinetic properties) .

Properties

IUPAC Name

ethyl 4-[2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-2-25-18(24)22-10-8-21(9-11-22)16(23)13-28-17-20-19-15(27-17)12-26-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNDKSAUNNXFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and alkylating agents under basic conditions.

    Attachment of the Phenoxymethyl Group: This step involves the reaction of the oxadiazole intermediate with phenol derivatives in the presence of a base.

    Formation of the Piperazine Derivative: The piperazine ring is introduced by reacting the oxadiazole-phenoxymethyl intermediate with ethyl chloroacetate and piperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenoxymethyl derivatives.

Scientific Research Applications

ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting various diseases.

    Materials Science: It is used in the synthesis of novel materials with unique properties such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: It may inhibit or activate specific pathways leading to the desired therapeutic effects, such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Key Research Findings and Hypotheses

Solubility Advantage : The piperazine-carboxylate group may confer superior aqueous solubility compared to acetamide analogs, making the compound a candidate for oral bioavailability optimization.

Target Selectivity: The phenoxymethyl substituent’s smaller size vs. indole groups () could reduce off-target effects, warranting selectivity studies against related enzymes.

Metabolic Stability : The 1,3,4-oxadiazole ring’s resistance to oxidative degradation may enhance metabolic stability compared to 1,2,4-oxadiazoles .

Biological Activity

Ethyl 4-(2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure incorporates a piperazine moiety linked to an oxadiazole ring, which is known for its diverse pharmacological properties. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the following components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Oxadiazole ring : A five-membered ring with two nitrogen atoms and one sulfur atom.
  • Phenoxymethyl group : An aromatic ether that may enhance the compound's lipophilicity and biological activity.

The synthesis typically involves the reaction of ethyl piperazine-1-carboxylate with phenoxymethyl-substituted oxadiazole derivatives. The process generally includes:

  • Formation of the oxadiazole : Utilizing appropriate reagents to create the oxadiazole nucleus.
  • Coupling reaction : Combining the oxadiazole with ethyl piperazine under controlled conditions to yield the final product.

Antimicrobial Activity

Research has shown that compounds containing oxadiazole and piperazine moieties exhibit notable antimicrobial properties. For instance:

  • A study reported that related piperazine derivatives demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • The presence of the phenoxymethyl group may contribute to enhancing these effects by improving membrane permeability.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented extensively:

  • In vitro studies indicated that certain piperazine derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 87% at concentrations as low as 10 µM . This suggests a promising avenue for treating inflammatory conditions.

Anticancer Properties

The biological evaluation of similar compounds has shown potential anticancer activity:

  • Compounds featuring oxadiazole structures have been reported to inhibit cancer cell proliferation in various cell lines, including colon cancer (HCT116), with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Molecular docking studies suggest that these compounds may act by inhibiting key enzymes involved in cancer cell signaling pathways.

The mechanisms underlying the biological activities of ethyl 4-(2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine-1-carboxylate are likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Cytokine Modulation : By downregulating inflammatory cytokines, it could alleviate symptoms associated with chronic inflammatory diseases.
  • Membrane Disruption : The lipophilic nature of the phenoxymethyl group may facilitate membrane penetration, enhancing antimicrobial efficacy.

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Study on Antimicrobial Efficacy : A series of derivatives were tested against a panel of bacterial strains, revealing that modifications in the phenoxymethyl group significantly affected antimicrobial potency .
  • Anti-inflammatory Screening : In vivo models demonstrated that administration of related piperazine compounds resulted in reduced inflammation markers compared to controls .

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